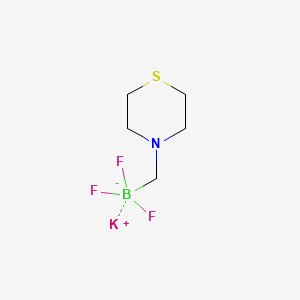
4-Trifluoroboratométhylthiomorpholine de potassium
Vue d'ensemble
Description
Potassium 4-trifluoroboratomethylthiomorpholine is a chemical compound with the molecular formula C5H10BF3NS.K. It is a specialty product often used in proteomics research and other scientific applications . This compound is characterized by the presence of a trifluoroborate group attached to a thiomorpholine ring, making it a unique and valuable reagent in various chemical reactions.
Applications De Recherche Scientifique
Potassium 4-trifluoroboratomethylthiomorpholine has several scientific research applications, including:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-trifluoroboratomethylthiomorpholine typically involves the reaction of thiomorpholine with a trifluoroborate reagent in the presence of a potassium base. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for Potassium 4-trifluoroboratomethylthiomorpholine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 4-trifluoroboratomethylthiomorpholine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group acts as a leaving group.
Coupling Reactions: It is commonly used in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where it serves as a nucleophilic coupling partner.
Common Reagents and Conditions
Reagents: Common reagents used with Potassium 4-trifluoroboratomethylthiomorpholine include palladium or nickel catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF).
Conditions: These reactions typically require heating and an inert atmosphere to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, for example, the product is often a biaryl compound .
Mécanisme D'action
The mechanism of action of Potassium 4-trifluoroboratomethylthiomorpholine involves its role as a nucleophilic reagent in chemical reactions. The trifluoroborate group can participate in various coupling reactions, facilitating the formation of new chemical bonds. The thiomorpholine ring provides stability and enhances the reactivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium 4-methylphenyltrifluoroborate: Used in similar cross-coupling reactions but with a different substituent on the aromatic ring.
Potassium 4-methoxyphenyltrifluoroborate: Another variant used in Suzuki-Miyaura coupling with a methoxy group instead of a thiomorpholine ring.
Uniqueness
Potassium 4-trifluoroboratomethylthiomorpholine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties and reactivity compared to other trifluoroborate compounds. This uniqueness makes it a valuable reagent in specialized chemical and biological research.
Propriétés
IUPAC Name |
potassium;trifluoro(thiomorpholin-4-ylmethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BF3NS.K/c7-6(8,9)5-10-1-3-11-4-2-10;/h1-5H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUIXVZONFYNMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN1CCSCC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BF3KNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670581 | |
| Record name | Potassium trifluoro[(thiomorpholin-4-yl)methyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150654-80-0 | |
| Record name | Potassium trifluoro[(thiomorpholin-4-yl)methyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


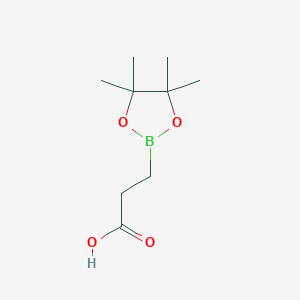

![Methyl 2-bromobenzo[d]thiazole-6-carboxylate](/img/structure/B1462968.png)
![2,2-dioxo-6-phenyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-7-carboxylic acid](/img/structure/B1462969.png)

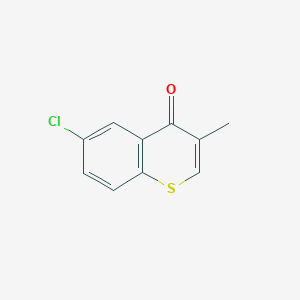
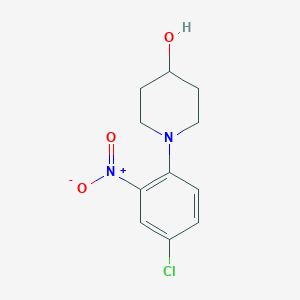
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1462977.png)

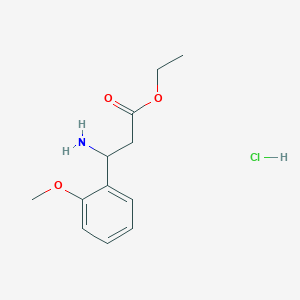
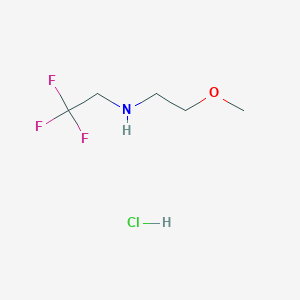

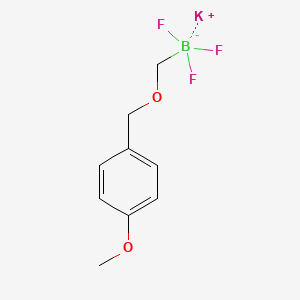
![Methyl 2-chlorobenzo[d]thiazole-6-carboxylate](/img/structure/B1462988.png)
